

Undecanoic Acid as an Antifungal Agent Against *Candida albicans*: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Undecanoic Acid*

Cat. No.: B1683397

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. A key virulence factor of *C. albicans* is its ability to switch from a yeast-like form to a filamentous hyphal form, a process crucial for tissue invasion and biofilm formation. Biofilms, in particular, confer high levels of resistance to conventional antifungal therapies. **Undecanoic acid**, a saturated fatty acid, has demonstrated significant antifungal properties against *C. albicans*. This document provides detailed application notes on its mechanism of action and protocols for its investigation as a potential antifungal agent.

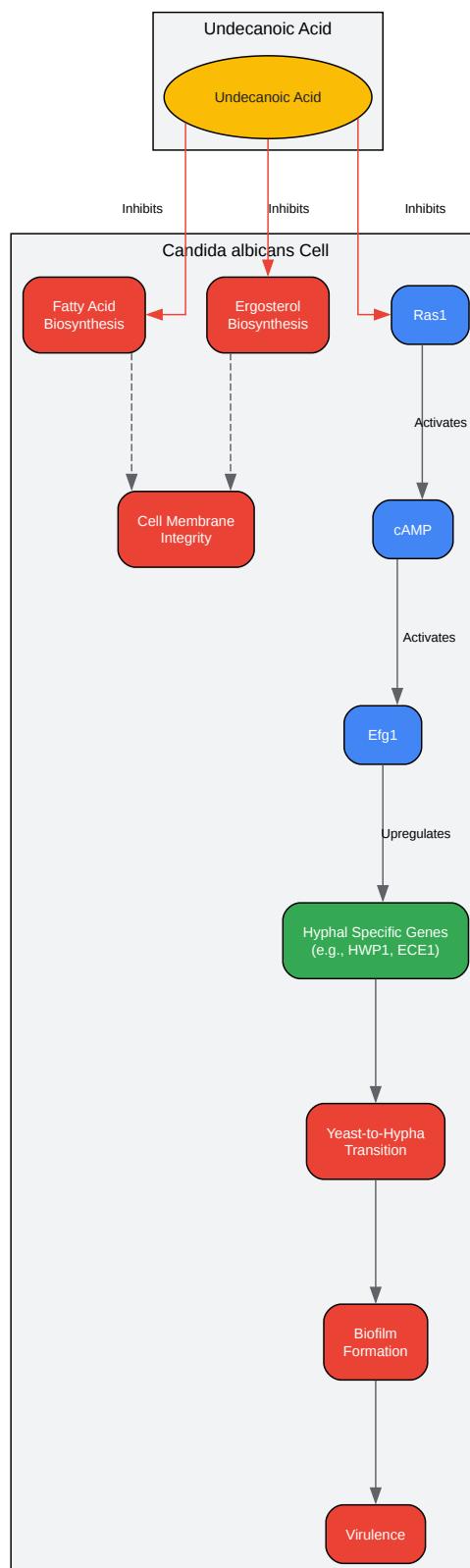
Undecanoic acid's primary antifungal mechanisms against *C. albicans* include the inhibition of the yeast-to-hyphal morphogenesis, disruption of biofilm formation, and interference with fatty acid biosynthesis.^[1] It has been shown to effectively inhibit biofilm formation at concentrations above 3 mM and completely abolish the morphological transition from yeast to hyphae at concentrations above 4 mM.^{[2][3][4][5]} This inhibitory action is associated with the downregulation of hyphal-specific genes such as HWP1 and genes encoding secreted aspartic proteases, lipases, and phospholipases.^{[2][3][4][6]}

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antifungal activity of **undecanoic acid** against *Candida albicans*.

Table 1: Minimum Inhibitory Concentration (MIC) of **Undecanoic Acid** against *C. albicans*

Undecanoic Acid Concentration	Observation	Reference
100-200 μ g/mL	Minimum Inhibitory Concentration (MIC) range.	[7][8]
2 μ g/mL	Effectively inhibited <i>C. albicans</i> biofilm formation by more than 75%.	[7][8]


Table 2: Effective Concentrations of **Undecanoic Acid** for Inhibition of Biofilm Formation and Morphogenesis

Undecanoic Acid Concentration	Effect on <i>C. albicans</i>	Reference
> 3 mM	Effective inhibition of biofilm formation.	[2][3][4][5][6]
> 4 mM	Complete abolishment of the yeast-to-hyphal transition.	[2][3][4][5]
1 mM	Significant inhibition of mycelium growth during biofilm formation.	[9]
4-5 mM	Almost no filamentous cells observed.	[9]
10 μ M	Sevenfold reduction in germ tube formation.	[10]

Mechanism of Action

Undecanoic acid exerts its antifungal activity through a multi-targeted approach. A key mechanism is the inhibition of the yeast-to-hyphal morphogenesis, a critical step for virulence and biofilm formation.[\[1\]](#)[\[11\]](#) This is achieved, in part, by interfering with the Ras1-cAMP-Efg1 signaling pathway, a central regulator of filamentation in *C. albicans*. By inhibiting this pathway, **undecanoic acid** prevents the expression of downstream hypha-specific genes like HWP1 and ECE1.

Furthermore, **undecanoic acid** disrupts fatty acid biosynthesis, which is essential for maintaining the integrity of the fungal cell membrane.[\[1\]](#) Some studies suggest that it may also interfere with ergosterol biosynthesis, a key component of the fungal cell membrane and a common target for antifungal drugs.[\[12\]](#) The disruption of membrane integrity and function leads to cell stress and inhibition of growth. Evidence also suggests that **undecanoic acid** can mimic the action of the quorum-sensing molecule farnesol, which naturally inhibits filamentation in *C. albicans*.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

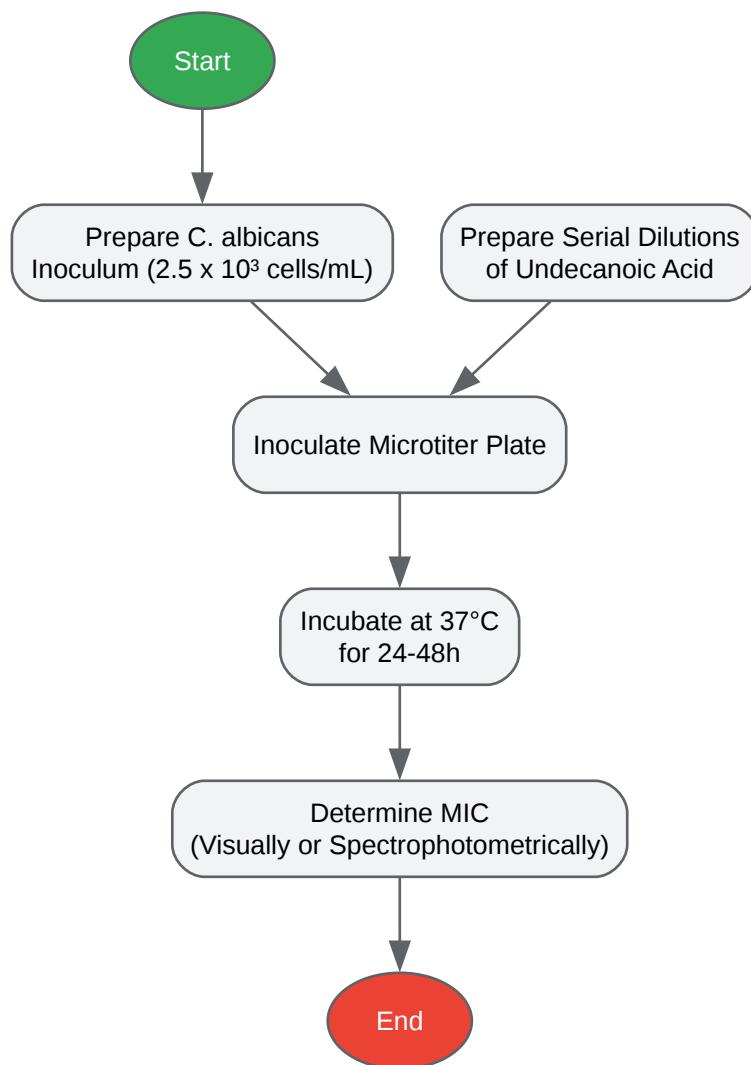
Caption: Proposed mechanism of action of **undecanoic acid** against *Candida albicans*.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal properties of **undecanoic acid** against *C. albicans*.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[\[12\]](#)


Materials:

- *Candida albicans* strain (e.g., SC5314)
- Yeast Extract-Peptone-Dextrose (YPD) broth
- **Undecanoic acid**
- Solvent for **undecanoic acid** (e.g., methanol or DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Preparation of *C. albicans* Inoculum:
 - Culture *C. albicans* in YPD broth overnight at 30°C with shaking.
 - Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in fresh YPD broth.
 - Adjust the cell density to 1×10^6 cells/mL using a spectrophotometer (OD₆₀₀). Dilute this suspension to a final concentration of 2.5×10^3 cells/mL in YPD broth.
- Preparation of **Undecanoic Acid** Dilutions:

- Prepare a stock solution of **undecanoic acid** in a suitable solvent.
- Perform serial two-fold dilutions of the **undecanoic acid** stock solution in YPD broth in a 96-well plate to achieve a range of concentrations (e.g., 2.5 to 160 µg/mL).[\[12\]](#)
- Inoculation and Incubation:
 - Add 100 µL of the diluted C. albicans suspension to each well containing 100 µL of the **undecanoic acid** dilutions.
 - Include a positive control (cells without **undecanoic acid**) and a negative control (broth only).
 - Incubate the plate at 37°C for 24-48 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **undecanoic acid** that causes a significant inhibition of visible growth compared to the positive control.
 - Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for MIC determination.

Protocol 2: Biofilm Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify biofilm formation.[\[12\]](#)

Materials:

- **Candida albicans** strain
- Spider medium (or other biofilm-inducing medium)
- **Undecanoic acid**

- Sterile 96-well flat-bottom microtiter plates
- Crystal violet solution (0.4%)
- Ethanol (95%)
- Microplate reader

Procedure:

- Preparation of Inoculum and **Undecanoic Acid**:
 - Prepare a *C. albicans* cell suspension of 1×10^7 cells/mL in Spider medium.
 - Prepare different concentrations of **undecanoic acid** in Spider medium.
- Biofilm Formation:
 - Add 100 μ L of the *C. albicans* suspension and 100 μ L of the **undecanoic acid** solution to each well of a 96-well plate.
 - Include a positive control (cells without **undecanoic acid**) and a negative control (medium only).
 - Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
- Quantification of Biofilm:
 - Gently wash the wells twice with sterile PBS to remove non-adherent cells.
 - Air-dry the plate.
 - Stain the biofilms by adding 150 μ L of 0.4% crystal violet solution to each well and incubate for 15 minutes at room temperature.
 - Wash the wells with sterile distilled water to remove excess stain.
 - Add 200 μ L of 95% ethanol to each well to solubilize the stain.

- Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 3: Yeast-to-Hyphae Morphogenesis Assay

This protocol allows for the microscopic observation of the effect of **undecanoic acid** on the morphological transition of *C. albicans*.[\[10\]](#)

Materials:

- Candida albicans strain
- YPD broth or other hyphae-inducing medium (e.g., Spider medium, RPMI-1640)
- Undecanoic acid**
- Sterile culture tubes or multi-well plates
- Microscope

Procedure:

- Cell Culture and Treatment:
 - Grow *C. albicans* as a yeast-form culture overnight in YPD broth at 30°C.
 - Dilute the overnight culture to 1×10^6 cells/mL in pre-warmed hyphae-inducing medium containing various concentrations of **undecanoic acid** (e.g., 0-5 mM).[\[9\]](#)
 - Include a control culture without **undecanoic acid**.
- Induction of Hyphal Growth:
 - Incubate the cultures at 37°C for 2-4 hours to induce hyphal formation.
- Microscopic Observation:
 - After incubation, take an aliquot from each culture and place it on a microscope slide.

- Observe the cell morphology under a light microscope.
- Quantify the percentage of cells that have formed germ tubes or true hyphae. A cell is considered to have undergone morphogenesis if it possesses a germ tube or hypha that is at least the length of the yeast cell body.

Conclusion

Undecanoic acid demonstrates potent antifungal activity against *Candida albicans*, primarily by inhibiting the critical virulence traits of morphogenesis and biofilm formation. The provided protocols offer a standardized approach for researchers to investigate and quantify the efficacy of **undecanoic acid** and its derivatives. Further exploration of its mechanism of action, particularly its interaction with key signaling pathways and metabolic processes, will be crucial for its development as a novel antifungal therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ruixinbio.com [ruixinbio.com]
- 2. Farnesol and dodecanol effects on the *Candida albicans* Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antifungal effects of undecylenic acid on the biofilm formation of *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal effects of undecylenic acid on the biofilm formation of *Candida albicans*. | Semantic Scholar [semanticsscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Genetic Profiling and Characterization of Small-molecule Compounds That Affect the Biosynthesis of Unsaturated Fatty Acids in *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiofilm and antifungal activities of medium-chain fatty acids against *Candida albicans* via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Undecylenic Acid Inhibits Morphogenesis of *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Undecylenic acid inhibits morphogenesis of *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Effect of Quinic Acid Derived From *Syzygium cumini* and Undecanoic Acid Against *Candida* spp. Biofilm and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Undecanoic Acid as an Antifungal Agent Against *Candida albicans*: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683397#undecanoic-acid-as-an-antifungal-agent-against-candida-albicans>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com